(1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol
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Overview
Description
(1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a nitrophenyl group, and two hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol typically involves the reaction of 3-nitrobenzaldehyde with a chiral amino alcohol under controlled conditions. One common method involves the use of (1S,2S)-(+)-1,2-diaminocyclohexane as a chiral auxiliary. The reaction is carried out in ethanol at 0°C, followed by refluxing for 10-12 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign solvents and recyclable catalysts can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Diamino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol has several scientific research applications, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups can interact with enzymes and receptors, leading to various biological effects. The compound’s chiral nature allows it to selectively bind to chiral centers in biological molecules, enhancing its efficacy and specificity .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-{[(1R)-1-(3-nitrophenyl)propyl]amino}cyclopentane-1-carbonitrile: A similar compound with a cyclopentane ring instead of a propanediol backbone.
(1S,2S)-2-{[(3-nitrophenyl)amino]methyl}cyclopentan-1-ol: Another similar compound with a cyclopentane ring and a hydroxyl group.
Uniqueness
(1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol is unique due to its specific combination of functional groups and chiral centers, which provide it with distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-1-(3-nitrophenyl)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-2-1-3-7(4-6)11(14)15/h1-4,8-9,12-13H,5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDYKEPZTXLKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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